molecular formula C18H29NO2 B4979901 4-[4-(2-tert-butylphenoxy)butyl]morpholine

4-[4-(2-tert-butylphenoxy)butyl]morpholine

Cat. No.: B4979901
M. Wt: 291.4 g/mol
InChI Key: HLHHJPJLRUEDOA-UHFFFAOYSA-N
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Description

4-[4-(2-tert-butylphenoxy)butyl]morpholine is an organic compound that features a morpholine ring substituted with a butyl chain linked to a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-tert-butylphenoxy)butyl]morpholine typically involves a multi-step process. One common method starts with the reaction of 2-tert-butylphenol with an appropriate butyl halide under basic conditions to form the butyl ether. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-tert-butylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the phenoxy group.

    Substitution: The butyl chain or the morpholine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[4-(2-tert-butylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-tert-butylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, modulating their activity. The morpholine ring can also

Properties

IUPAC Name

4-[4-(2-tert-butylphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-18(2,3)16-8-4-5-9-17(16)21-13-7-6-10-19-11-14-20-15-12-19/h4-5,8-9H,6-7,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHHJPJLRUEDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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